2,6-dibromo-9H-fluorene
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Overview
Description
2,6-Dibromo-9H-fluorene is a brominated derivative of fluorene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two bromine atoms at the 2 and 6 positions on the fluorene ring. It is commonly used in organic synthesis and materials science due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Dibromo-9H-fluorene can be synthesized through the bromination of fluorene. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride or chloroform. The reaction is carried out under reflux conditions to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The bromination reaction is monitored using techniques such as gas chromatography and mass spectrometry to ensure the desired product is obtained .
Chemical Reactions Analysis
Types of Reactions
2,6-Dibromo-9H-fluorene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form fluorenone derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger polycyclic aromatic compounds
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and organolithium reagents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Coupling: Palladium-catalyzed coupling reactions using reagents like Suzuki or Stille coupling partners
Major Products Formed
Substitution: Formation of various substituted fluorenes.
Oxidation: Formation of fluorenone derivatives.
Coupling: Formation of extended polycyclic aromatic hydrocarbons
Scientific Research Applications
2,6-Dibromo-9H-fluorene has a wide range of applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Materials Science: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).
Biological Research: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Industrial Applications: Used in the production of polymers and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2,6-dibromo-9H-fluorene involves its ability to participate in various chemical reactions due to the presence of bromine atoms. These bromine atoms can act as leaving groups in substitution reactions, facilitating the formation of new chemical bonds. The compound’s aromatic structure also allows it to participate in π-π interactions, making it useful in materials science applications .
Comparison with Similar Compounds
Similar Compounds
- 2,7-Dibromo-9H-fluorene
- 9,9-Dihexyl-2,7-dibromofluorene
- 2,7-Dibromo-9,9-dimethyl-9H-fluorene
Uniqueness
2,6-Dibromo-9H-fluorene is unique due to the specific positioning of the bromine atoms, which influences its reactivity and the types of reactions it can undergo. This positional isomerism allows for distinct chemical behavior compared to other brominated fluorenes .
Properties
Molecular Formula |
C13H8Br2 |
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Molecular Weight |
324.01 g/mol |
IUPAC Name |
2,6-dibromo-9H-fluorene |
InChI |
InChI=1S/C13H8Br2/c14-10-3-4-12-9(6-10)5-8-1-2-11(15)7-13(8)12/h1-4,6-7H,5H2 |
InChI Key |
YJRWDSLOFBJWCX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=C(C=C2)Br)C3=C1C=C(C=C3)Br |
Origin of Product |
United States |
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